molecular formula C19H27NO2 B13708563 1-Boc-4-(4-cyclopropylphenyl)piperidine

1-Boc-4-(4-cyclopropylphenyl)piperidine

Cat. No.: B13708563
M. Wt: 301.4 g/mol
InChI Key: GOYNPCCJLBNLJK-UHFFFAOYSA-N
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Description

1-Boc-4-(4-cyclopropylphenyl)piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclopropylphenyl group attached to the fourth position of the piperidine ring

Preparation Methods

The synthesis of 1-Boc-4-(4-cyclopropylphenyl)piperidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropylphenylboronic acid and 1-Boc-4-piperidone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-cyclopropylphenylboronic acid with 1-Boc-4-piperidone in the presence of a palladium catalyst and a base.

    Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .

Chemical Reactions Analysis

1-Boc-4-(4-cyclopropylphenyl)piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction yields the corresponding amines .

Scientific Research Applications

1-Boc-4-(4-cyclopropylphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-cyclopropylphenyl)piperidine is primarily related to its interactions with biological targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Boc-4-(4-cyclopropylphenyl)piperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(4-cyclopropylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)20-12-10-17(11-13-20)16-8-6-15(7-9-16)14-4-5-14/h6-9,14,17H,4-5,10-13H2,1-3H3

InChI Key

GOYNPCCJLBNLJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CC3

Origin of Product

United States

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